N-(6-oxo-1,4-dihydropurin-2-yl)acetamide
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Overview
Description
N-(6-oxo-1,4-dihydropurin-2-yl)acetamide is a chemical compound with a molecular structure that includes a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-1,4-dihydropurin-2-yl)acetamide typically involves the reaction of appropriate purine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to neutralize the by-products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-1,4-dihydropurin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state purine derivatives, while substitution reactions can introduce various functional groups into the purine ring .
Scientific Research Applications
N-(6-oxo-1,4-dihydropurin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-oxo-1,4-dihydropurin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-oxo-1,6-dihydropyrimidine-5-carboxylic acid): Similar in structure but with different functional groups.
N-(6-oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: Another purine derivative with distinct properties.
Uniqueness
N-(6-oxo-1,4-dihydropurin-2-yl)acetamide is unique due to its specific purine structure and the presence of the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
N-(6-oxo-1,4-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2,5H,1H3,(H2,10,11,12,13,14) |
InChI Key |
BJRSRDHRGCMTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2C(=NC=N2)C(=O)N1 |
Origin of Product |
United States |
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